molecular formula C9H9NO B15072335 2H-chromen-6-amine

2H-chromen-6-amine

Cat. No.: B15072335
M. Wt: 147.17 g/mol
InChI Key: VZJKRAQMVHEUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Chromen-6-amine is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. Chromenes, including this compound, are oxygen-containing heterocycles that are found in many natural products and pharmaceutical agents. They are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyacetophenone derivatives with amines. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2H-Chromen-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2H-Chromen-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and signaling molecules.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2H-chromen-6-amine involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2H-Chromen-6-amine is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2H-chromen-6-amine

InChI

InChI=1S/C9H9NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5,10H2

InChI Key

VZJKRAQMVHEUIQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=CC(=C2)N

Origin of Product

United States

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